1-Acetoxy-2-methoxynaphthalene
CAS No.: 27581-07-3
Cat. No.: VC13458218
Molecular Formula: C13H12O3
Molecular Weight: 216.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27581-07-3 |
---|---|
Molecular Formula | C13H12O3 |
Molecular Weight | 216.23 g/mol |
IUPAC Name | (2-methoxynaphthalen-1-yl) acetate |
Standard InChI | InChI=1S/C13H12O3/c1-9(14)16-13-11-6-4-3-5-10(11)7-8-12(13)15-2/h3-8H,1-2H3 |
Standard InChI Key | MGGSWVYDMAQMCP-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=C(C=CC2=CC=CC=C21)OC |
Canonical SMILES | CC(=O)OC1=C(C=CC2=CC=CC=C21)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Acetoxy-2-methoxynaphthalene belongs to the class of naphthalene derivatives, featuring a bicyclic aromatic system with functional groups at specific positions (Figure 1). The acetoxy group (-OCOCH₃) at position 1 and the methoxy group (-OCH₃) at position 2 contribute to its chemical reactivity and stability. The compound’s IUPAC name, (2-methoxynaphthalen-1-yl) acetate, reflects this substitution pattern.
Physicochemical Properties
Key properties of 1-acetoxy-2-methoxynaphthalene are summarized in Table 1.
Table 1: Physicochemical Properties of 1-Acetoxy-2-Methoxynaphthalene
The compound’s relatively high logP value indicates lipophilicity, which influences its behavior in organic reactions and formulation compatibility .
Synthesis and Manufacturing Processes
Historical Methods and Limitations
Early synthesis routes for related naphthalene derivatives, such as 1-acetoxy-2-methylnaphthalene, involved multi-step procedures with challenges like low yields (30–40%) and stringent reaction conditions (e.g., inert atmospheres) . For instance, prior art methods required isolation of intermediates like 2-methyl-1-naphthol, which is prone to decomposition at room temperature . These limitations spurred the development of more efficient protocols.
Modern One-Pot Synthesis
A breakthrough in synthesis is exemplified by a patented two-step, one-pot method (Figure 2) :
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Acetylation: A Mannich base (e.g., 2-piperidinomethyl-1-naphthol) reacts with acetic anhydride to form a diacetoxy intermediate.
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Catalytic Hydrogenation: The intermediate undergoes hydrogenation using 10% Pd/C in a alkanol (e.g., ethanol), yielding 1-acetoxy-2-methylnaphthalene .
While this method specifically targets the methyl variant, analogous approaches could be adapted for the methoxy derivative by substituting starting materials. For example, using 2-methoxynaphthol instead of 2-methylnaphthol might enable the synthesis of 1-acetoxy-2-methoxynaphthalene, though such adaptations remain understudied.
Advantages Over Traditional Methods:
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Yield Improvement: 70–85% yields compared to <50% in older methods .
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Cost Efficiency: Lower catalyst loading (10% Pd/C vs. 20%) and elimination of purification steps .
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Scalability: One-pot operation reduces handling and processing time .
Industrial Applications
Hair Dye Formulations
1-Acetoxy-2-methoxynaphthalene serves as a stabilized precursor in oxidative hair dyes. Under alkaline conditions, it hydrolyzes to release 2-methoxy-1-naphthol, which couples with intermediates like para-phenylenediamine to form colored complexes . This controlled release mechanism enhances shelf life compared to unstable free naphthols .
Dye and Pigment Intermediate
The compound’s structure lends itself to further chemical modifications, such as oxidation or sulfonation, to produce dyes for textiles and plastics. For example, manganese(III) acetate-mediated oxidation generates quinone derivatives, which are pivotal in chromophore development.
Hazard | Precautionary Measures | Source |
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Skin irritation | Use gloves and protective gear | |
Environmental persistence | Avoid release into waterways |
Regulatory Status
The European Commission’s Scientific Committee on Consumer Safety (SCCS) mandates that hydrolysis into 2-methoxy-1-naphthol must be complete in cosmetic formulations to minimize residual risks. Regulatory filings emphasize batch testing to verify conversion efficiency.
Research Frontiers
Oxidation Studies
Recent investigations explore the oxidation of 1-acetoxy-2-methoxynaphthalene using manganese(III) acetate, yielding dimeric and polymeric products with potential applications in conductive materials. Such reactions proceed via radical intermediates, with solvent polarity influencing product distribution.
Stability Optimization
Research aims to enhance the compound’s stability in formulations by microencapsulation or co-solvent systems. Preliminary data suggest that polyethylene glycol (PEG) matrices reduce premature hydrolysis by 40–60%.
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